Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (Z)-2-Methoxyimino-2-furanacetic Acid Ammonium Salt is An intermediate in the preparation of Cephalosporin antibiotics and derivatives.
Brand Name: Vulcanchem
CAS No.: 97148-39-5
VCID: VC21341517
InChI: InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6-;
SMILES: CON=C(C1=CC=CO1)C(=O)[O-].[NH4+]
Molecular Formula: C7H10N2O4
Molecular Weight: 186.17 g/mol

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

CAS No.: 97148-39-5

Cat. No.: VC21341517

Molecular Formula: C7H10N2O4

Molecular Weight: 186.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate - 97148-39-5

CAS No. 97148-39-5
Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
IUPAC Name azane;(2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid
Standard InChI InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6-;
Standard InChI Key ZWNSXPIVYODLLM-PHZXCRFESA-N
Isomeric SMILES CO/N=C(/C1=CC=CO1)\C(=O)O.N
SMILES CON=C(C1=CC=CO1)C(=O)[O-].[NH4+]
Canonical SMILES CON=C(C1=CC=CO1)C(=O)O.N
Appearance Off-White Solid
Melting Point 170-173°C

Chemical Identity and Structure

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is an organofuran compound characterized by a specific stereochemical configuration. The compound exists as an ammonium salt, which significantly influences its solubility profile and chemical behavior in various environments.

Basic Identification Parameters

The compound is identified through several standardized chemical identifiers that allow for precise recognition in chemical databases and literature.

Table 1: Chemical Identification Parameters

ParameterValue
Chemical NameAmmonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate
Molecular FormulaC₇H₁₀N₂O₄
CAS Registry Number97148-39-5
EINECS405-990-1
Synonyms(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt; (Z)-2-Methoxyimino-2-Furanacetic Acid Ammonium Salt

The structural composition of this compound includes a furan ring substituted at the 2-position, with a methoxyimino group and an acetate moiety forming an ammonium salt . This specific arrangement of functional groups contributes to its distinctive chemical properties and reactivity patterns.

Structural Representation

The compound's structure features a Z-configuration at the C=N bond of the methoxyimino group, which is a critical aspect of its stereochemistry. This configuration is particularly significant for its biological activity and pharmaceutical applications.

Table 2: Structural Identifiers

IdentifierValue
InChIInChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6-;
InChIKeyZWNSXPIVYODLLM-PHZXCRFESA-N
SMILESCO/N=C(/C1=CC=CO1)\C(=O)O.N

The Z-configuration is specifically identified in the InChI notation by the "/b8-6-;" segment, indicating the geometric isomerism present in the molecule . This stereochemical feature is essential for understanding the compound's behavior in chemical reactions and biological systems.

Physical and Chemical Properties

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate possesses distinct physical and chemical properties that determine its behavior in various applications and synthesis processes.

Physical Properties

The compound exists as a solid at room temperature with specific thermal characteristics that are important for handling and processing considerations.

Table 3: Physical Properties

PropertyValueSource
Physical StateSolid
Molecular Weight186.165 g/mol
Melting Point182°C
Boiling Point284.7°C at 760 mmHg
Density1.417 g/ml
Flash Point126°C

These physical properties are crucial for determining appropriate handling procedures, storage conditions, and processing methods in industrial and laboratory settings.

Chemical Reactivity

The chemical behavior of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is primarily defined by its functional groups, including the furan ring, methoxyimino group, and the acetate moiety.

The furan ring, being an electron-rich heterocycle, is susceptible to electrophilic substitution reactions. The methoxyimino group introduces specific reactivity patterns that are valuable in synthetic chemistry, particularly in pharmaceutical development. The ammonium acetate component influences the compound's solubility profile, making it more water-soluble than its free acid counterpart .

This unique combination of functional groups contributes to the compound's value as a synthetic intermediate, especially in the preparation of cephalosporin antibiotics and other biologically active molecules.

Synthesis Methods

Several approaches have been developed for the synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, with specific methods designed to ensure high stereoselectivity for the Z-isomer.

Traditional Synthetic Routes

The synthesis of this compound typically involves multiple steps that must be carefully controlled to achieve the desired stereochemical outcome.

Table 4: General Synthesis Pathway

StepReactionKey Conditions
1Formation of 2-oxo-2-furanacetic acidMetal salt catalysis with 2-acetyl furan and sodium nitrite
2Conversion to methoxyimino derivativeReaction with methoxyamine or a suitable precursor
3Salt formationNeutralization with ammonia to form the ammonium salt

This synthetic pathway requires careful control of reaction conditions to ensure the formation of the Z-isomer with high selectivity .

Patented High-Selectivity Method

A patent (mentioned in search result ) describes an improved method for the preparation of the syn-(Z)-isomer with enhanced stereoselectivity. This approach employs specific catalytic systems and reaction conditions to favor the formation of the Z-configuration, which is crucial for the compound's biological activity .

The patented method represents a significant advancement in the synthesis of this compound, potentially enabling more efficient and targeted production for pharmaceutical applications .

Applications and Uses

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate has diverse applications across several scientific and industrial domains, with its primary importance being in pharmaceutical development.

Pharmaceutical Applications

The compound has significant relevance in pharmaceutical chemistry, particularly as an intermediate in antibiotic synthesis.

Table 5: Pharmaceutical Applications

Application AreaSpecific RoleRelevance
Antibiotic SynthesisIntermediate in cephalosporin productionThe methoxyimino group enhances antibacterial activity by inhibiting bacterial cell wall synthesis
Anti-inflammatory AgentsPrecursor for bioactive compoundsSimilar structural compounds have shown promise in anti-inflammatory activities
Antifungal CompoundsBuilding block for antifungal agentsThe furan moiety contributes to antifungal properties in derivative compounds

The Z-configuration of the methoxyimino group is particularly critical for the compound's efficacy in pharmaceutical applications, as this stereochemistry significantly influences the biological activity of the resulting drugs.

Research and Industrial Applications

Beyond pharmaceutical development, the compound serves various functions in research and industrial settings.

Table 6: Research and Industrial Applications

SectorApplicationDetails
Scientific ResearchChemical probeUsed to study specific biological pathways and mechanisms
Material SciencePrecursor for specialty materialsComponent in the synthesis of advanced materials with specific properties
Agrochemical DevelopmentIntermediate for crop protection agentsBuilding block for compounds with agricultural relevance

These diverse applications demonstrate the compound's versatility and importance across multiple scientific disciplines .

Hazard ParameterClassificationInformation Source
Hazard CodesF (Flammable)
Risk PhrasesR11
Safety PhrasesS2-S22-S43

These classifications indicate that the compound is flammable and requires appropriate safety measures during handling and storage .

ScenarioRecommended Action
General HandlingMedical attention is required in case of exposure; show safety data sheet to medical personnel
Inhalation ExposureRemove to fresh air; seek medical attention if symptoms develop
Skin ContactRemove contaminated clothing; wash with soap and water; consult a doctor
Eye ContactRinse with water for at least 15 minutes; consult a doctor
IngestionRinse mouth; seek immediate medical attention

These safety recommendations emphasize the importance of proper protective equipment and handling protocols when working with the compound .

Current Research and Future Perspectives

Research on Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate continues to evolve, with ongoing investigations into new applications and improved synthesis methods.

Recent Research Developments

Additionally, investigations into the compound's biological activities have revealed potential applications beyond its traditional use in antibiotic synthesis. Studies suggest promising activities in other therapeutic areas, though these findings require further validation and development.

Future Research Directions

Several promising research directions could expand the utility and understanding of this compound in the coming years.

Table 9: Future Research Opportunities

Research AreaPotential DevelopmentSignificance
Green SynthesisDevelopment of environmentally friendly production methodsReduced environmental impact and production costs
Structure-Activity Relationship StudiesDetailed analysis of how structural modifications affect biological activityMore effective pharmaceutical derivatives
Novel ApplicationsExploration of applications in emerging fields such as nanomaterials and bioelectronicsExpanded utility across scientific disciplines

These research directions highlight the ongoing interest in this compound and its potential for future innovations across multiple scientific domains.

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